

Application Note: Site-Specific Antibody Labeling with ATTO 565 Cadaverine using Microbial Transglutaminase

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Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a wide array of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. Achieving a precise and consistent degree of labeling (DOL) at specific sites on the antibody is crucial for preserving its antigen-binding affinity and ensuring reproducible results. Traditional labeling methods often target primary amines on lysine residues, which can lead to heterogeneous products with varying DOL and potential inactivation of the antibody.[1]

This application note provides a detailed protocol for the site-specific labeling of antibodies with **ATTO 565 cadaverine** using microbial transglutaminase (mTG). ATTO 565 is a bright and photostable rhodamine-based fluorescent dye.[1][2] Its cadaverine derivative serves as a primary amine donor substrate for transglutaminase.[2] This enzymatic approach offers a significant advantage by catalyzing the formation of a stable isopeptide bond between the γ -carboxamide group of a specific glutamine residue on the antibody and the primary amine of **ATTO 565 cadaverine**. [3] For many IgG antibodies, microbial transglutaminase specifically targets a conserved glutamine residue (Q295) in the Fc region, ensuring a homogenous labeling pattern and preserving the antigen-binding sites.[4][5] This method allows for the

production of antibody-dye conjugates with a well-defined stoichiometry, leading to more reliable and quantitative downstream applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for ATTO 565 and the recommended parameters for the labeling reaction.

Parameter	Value	Reference(s)
ATTO 565 Spectral Properties		
Excitation Maximum (λ_{ex})	564 nm	[1]
Emission Maximum (λ_{em})	590 nm	[1]
Molar Extinction Coefficient (ϵ) at λ_{ex}	120,000 M ⁻¹ cm ⁻¹	[1][6]
Fluorescence Quantum Yield (η)	~90%	[7]
Correction Factor ($CF_{280} = \epsilon_{280}/\epsilon_{max}$)	0.12	[6]
Recommended Labeling Parameters		
Molar Excess of ATTO 565 Cadaverine	30-fold	[8]
Microbial Transglutaminase Concentration	4 U/mg of antibody	[8]
Recommended Antibody Concentration	0.25 mg/mL	[8]

Experimental Protocol

This protocol details the methodology for the site-specific labeling of an antibody with **ATTO 565 cadaverine** using microbial transglutaminase.

Materials and Reagents

- Antibody to be labeled (in an amine-free buffer, e.g., PBS)
- **ATTO 565 cadaverine**
- Microbial transglutaminase (mTG)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO), anhydrous
- Protein A affinity chromatography column or size-exclusion chromatography (SEC) column for purification
- Spectrophotometer
- 0.1 M Glycine solution (optional, for quenching)

Experimental Workflow Diagram



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Caption: Workflow for labeling antibodies with **ATTO 565 cadaverine**.

Step-by-Step Procedure

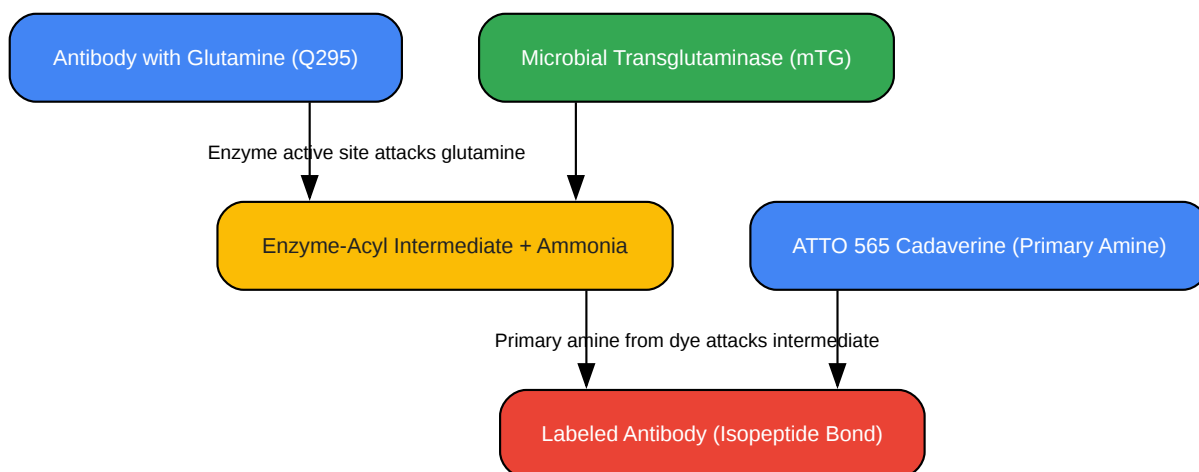
- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

- Adjust the antibody concentration to 0.25 mg/mL in PBS.[\[8\]](#)
- Preparation of **ATTO 565 Cadaverine** Stock Solution:
 - Dissolve **ATTO 565 cadaverine** in anhydrous DMSO to a concentration of 10 mM.
 - Store the stock solution at -20°C, protected from light and moisture.
- Enzymatic Labeling Reaction:
 - In a microcentrifuge tube, combine the antibody solution, **ATTO 565 cadaverine**, and microbial transglutaminase.
 - For a typical reaction, use a 30-fold molar excess of **ATTO 565 cadaverine** over the antibody.[\[8\]](#)
 - Add microbial transglutaminase to a final concentration of 4 units per milligram of antibody.[\[8\]](#)
 - Incubate the reaction mixture overnight at room temperature with gentle shaking.[\[8\]](#)
- Purification of the Labeled Antibody:
 - After incubation, purify the labeled antibody from the unreacted dye and enzyme. This can be achieved using either protein A affinity chromatography or size-exclusion chromatography (SEC).
 - For Protein A purification: Apply the reaction mixture to a Protein A column. Wash the column extensively with PBS to remove unbound dye and enzyme. Elute the labeled antibody according to the manufacturer's instructions.
 - For SEC: Apply the reaction mixture to a size-exclusion column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute in the earlier fractions, while the smaller, unbound dye molecules will elute later.
 - Collect the colored fractions corresponding to the labeled antibody.
- Characterization of the Labeled Antibody:

- Measure the absorbance of the purified labeled antibody at 280 nm (for protein concentration) and 564 nm (for ATTO 565 concentration) using a spectrophotometer.
- Calculate the Degree of Labeling (DOL) using the following formulas:
 - Concentration of Antibody (M): $[\text{Antibody}] = (A_{280} - (A_{564} \times CF_{280})) / \epsilon_{\text{protein}}$
 - Concentration of Dye (M): $[\text{Dye}] = A_{564} / \epsilon_{\text{dye}}$
 - Degree of Labeling (DOL): $\text{DOL} = [\text{Dye}] / [\text{Antibody}]$
- Where:
 - A_{280} and A_{564} are the absorbances at 280 nm and 564 nm, respectively.
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).
[6]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for a typical IgG).
 - ϵ_{dye} is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 $\text{M}^{-1}\text{cm}^{-1}$). [1]
[6]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the enzymatic reaction mechanism for labeling an antibody with **ATTO 565 cadaverine**.



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Caption: Transglutaminase-mediated antibody labeling mechanism.

Conclusion

The use of microbial transglutaminase to label antibodies with **ATTO 565 cadaverine** provides a robust and reliable method for producing homogeneously labeled conjugates. This site-specific approach minimizes the potential for antibody inactivation and ensures a consistent degree of labeling, which is critical for quantitative applications. The detailed protocol and characterization methods provided in this application note will enable researchers to generate high-quality fluorescently labeled antibodies for their specific research needs.

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